molecular formula C7H15NS2 B12645974 Butyl ethyldithiocarbamate CAS No. 83962-20-3

Butyl ethyldithiocarbamate

Cat. No.: B12645974
CAS No.: 83962-20-3
M. Wt: 177.3 g/mol
InChI Key: YSMHAOJOUCBJNV-UHFFFAOYSA-N
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Description

Butyl ethyldithiocarbamate is an organic compound belonging to the dithiocarbamate family. These compounds are characterized by the presence of a dithiocarbamate group, which consists of a carbon atom double-bonded to a sulfur atom and single-bonded to another sulfur atom and a nitrogen atom. This compound is known for its ability to form stable complexes with transition metals, making it useful in various applications, including as a flotation agent in mineral processing and as a stabilizer in the rubber industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Butyl ethyldithiocarbamate can be synthesized through a one-pot reaction involving amines, carbon disulfide, and alkyl halides. This reaction does not require a catalyst and can be performed under solvent-free conditions, making it an efficient and environmentally friendly process . Another method involves the copper-mediated three-component coupling reaction of boronic acids, amines, and carbon disulfide, which offers mild reaction conditions and high yields .

Industrial Production Methods

In industrial settings, this compound is typically produced by reacting secondary amines with carbon disulfide in the presence of alkyl halides. The reaction is carried out in a controlled environment to ensure high purity and yield. The product is then purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Butyl ethyldithiocarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides.

    Reduction: It can be reduced to form thiols.

    Substitution: The dithiocarbamate group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Alkyl halides and other electrophiles are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Disulfides

    Reduction: Thiols

    Substitution: Various substituted dithiocarbamates

Mechanism of Action

The mechanism of action of butyl ethyldithiocarbamate involves its ability to chelate metal ions, forming stable complexes. These complexes can inhibit the activity of metal-dependent enzymes, leading to various biological effects. For example, in cancer cells, the compound can disrupt the function of metalloproteins, leading to cell death . The molecular targets and pathways involved include the inhibition of metalloproteinases and the generation of reactive oxygen species, which induce oxidative stress and apoptosis in cancer cells .

Comparison with Similar Compounds

Butyl ethyldithiocarbamate is unique among dithiocarbamates due to its specific alkyl substituents, which confer distinct chemical and biological properties. Similar compounds include:

  • Dimethyldithiocarbamate
  • Diethyldithiocarbamate
  • Dibutyldithiocarbamate

Compared to these compounds, this compound has a higher affinity for certain metal ions and exhibits enhanced stability in various applications . Its unique structure allows for more efficient chelation and improved performance in industrial and medical applications .

Properties

CAS No.

83962-20-3

Molecular Formula

C7H15NS2

Molecular Weight

177.3 g/mol

IUPAC Name

butyl N-ethylcarbamodithioate

InChI

InChI=1S/C7H15NS2/c1-3-5-6-10-7(9)8-4-2/h3-6H2,1-2H3,(H,8,9)

InChI Key

YSMHAOJOUCBJNV-UHFFFAOYSA-N

Canonical SMILES

CCCCSC(=S)NCC

Origin of Product

United States

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